N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methyl group at position 5 and linked to a pyridine-2-carboxamide moiety. The thiadiazole ring contributes to its aromatic and electronic properties, while the pyridine-2-carboxamide group introduces hydrogen-bonding capabilities and structural rigidity. This compound is of interest in medicinal chemistry due to the pharmacological relevance of thiadiazole and pyridine derivatives, which are known for antimicrobial, anticancer, and enzyme-inhibitory activities.
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4OS/c1-6-12-13-9(15-6)11-8(14)7-4-2-3-5-10-7/h2-5H,1H3,(H,11,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBASSWNTKSWRSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with pyridine-2-carboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) under mild conditions to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group (if present) to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving the inhibition of specific enzymes and pathways associated with cancer growth.
Case Study:
A study conducted on human cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against MDA-MB-231 (breast cancer) cells with an IC50 value of approximately 15 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Case Study:
In a recent study, this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively .
Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Anticancer | MDA-MB-231 (breast cancer) | IC50 = 15 µM | 2023 |
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
Anti-inflammatory Effects
Emerging research indicates that this compound may possess anti-inflammatory properties as well.
Case Study:
In vitro studies using LPS-stimulated macrophages revealed that treatment with this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50% compared to control groups .
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit DNA replication by binding to nucleic acids, thereby preventing the proliferation of cancer cells . Additionally, it may inhibit specific enzymes or signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Structural Comparison
Core Structural Features
- Target Compound : Combines a 1,3,4-thiadiazole ring (methyl-substituted at position 5) with a pyridine-2-carboxamide group.
- Analogous Compounds :
- 18p, 18q, 18r () : Feature a 1,3,4-thiadiazole core linked to pyridine-3- or pyridine-4-carboxamide, with additional methoxy substituents on the phenyl ring .
- NTD1 () : Contains a thiourea linkage (carbamothioyl group) between the thiadiazole and nicotinamide (pyridine-3-carboxamide), differing in both substituent position and functional group .
- Compound P1 () : Includes a trifluoromethyl group on the thiadiazole and an ethylsulfanyl substituent on the pyridine, enhancing electron-withdrawing effects .
Key Structural Differences
Physicochemical Properties
Melting Points and Molecular Weights
- Solubility : Methoxy groups in 18p/18q/18r increase polarity, whereas trifluoromethyl groups in P1 reduce solubility in aqueous media .
Functional Group Impact
- Thiourea vs. Amide (NTD1 vs.
- Electron-Withdrawing Effects (P1) : Trifluoromethyl and sulfonyl groups in P1 increase electrophilicity, altering reactivity compared to the target compound’s electron-donating methyl group .
- Pyridine Position : Pyridine-2-carboxamide (target) vs. pyridine-3/4-carboxamide (18p/18q/18r) affects dipole moments and intermolecular interactions .
Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and recent research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a carboxamide group and a thiadiazole moiety . Its molecular formula is with a molecular weight of approximately 196.24 g/mol. The presence of the methyl group on the thiadiazole enhances its chemical properties, making it a subject of interest for various biological studies.
Biological Activities
Research indicates that this compound exhibits several important biological activities:
-
Anticancer Activity :
- The compound has shown potential in inhibiting cancer cell growth through various mechanisms including the inhibition of lipoxygenase enzymes , which are implicated in cancer progression. Studies have demonstrated that derivatives of thiadiazole can induce apoptosis and inhibit tyrosine kinase activity, crucial for cancer cell survival .
- In vitro studies using different cancer cell lines such as PC3 (prostate cancer), HT29 (colon cancer), and SKNMC (neuroblastoma) have shown that this compound can significantly reduce cell viability compared to standard anticancer drugs like doxorubicin .
- Enzyme Inhibition :
- Antimicrobial Properties :
The mechanisms by which this compound exerts its biological effects include:
- Binding to Enzymes : The compound likely binds to specific enzymes or receptors involved in metabolic pathways related to disease progression.
- Induction of Apoptosis : It has been observed to trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Research indicates that it can cause cell cycle arrest at various phases, depending on the type of cancer cell line studied .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| N-(5-nitrothiazol-2-yl)-1,2,3-thiadiazole | C8H7N5O2S | Antimicrobial |
| N-(5-methylthiazol-2-yl)pyridine | C9H8N4S | Anticancer |
| N-(5-bromo-thiazol-2-yl)pyridine | C9H7BrN4S | Antifungal |
| N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine | C9H8N4OS | Anticancer |
This table illustrates how the unique combination of thiadiazole and pyridine structures contributes to enhanced biological activity compared to other compounds lacking these functional groups .
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of this compound to explore their pharmacological properties:
- A study evaluated a series of 1,3,4-thiadiazole derivatives for anticancer activity against various cell lines using MTT assays. The results indicated that certain derivatives exhibited higher cytotoxicity compared to standard treatments .
- Another research focused on the enzyme inhibitory potential of these compounds against 15-lipoxygenase. The findings highlighted their capability to serve as novel anticancer agents by inhibiting this enzyme's activity .
Q & A
Q. What are the optimal reaction conditions for synthesizing N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide?
The synthesis typically involves coupling pyridine-2-carboxylic acid derivatives with 5-methyl-1,3,4-thiadiazol-2-amine. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
- Catalysts : Carbodiimide-based coupling agents (e.g., EDC·HCl) with DMAP as an auxiliary base improve yields .
- Temperature : Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation . Monitoring via TLC or HPLC is critical to confirm intermediate formation .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
Standard characterization includes:
Q. What preliminary biological assays are recommended to screen its pharmacological potential?
Initial screens focus on:
- Enzyme inhibition : Assays targeting viral polymerases (e.g., HCV NS5B) or kinases, using fluorescence-based or radiometric methods .
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT or resazurin assays on mammalian cell lines to assess therapeutic index .
Advanced Research Questions
Q. How can contradictory crystallographic and spectroscopic data be resolved for this compound?
Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing. Strategies include:
Q. What reaction pathways enable selective derivatization of the thiadiazole ring?
The 1,3,4-thiadiazole moiety undergoes:
- Electrophilic substitution : Halogenation at C5 under mild conditions (e.g., NBS in DCM) .
- Nucleophilic ring-opening : Thiolate ions attack the sulfur atom, enabling functionalization with alkyl/aryl groups .
- Cross-coupling reactions : Suzuki-Miyaura coupling introduces aryl groups at C2 using Pd catalysts .
Q. What mechanistic insights explain its activity as an HCV NS5B polymerase inhibitor?
Computational docking and mutagenesis studies suggest:
- Binding interactions : The pyridine carboxamide group coordinates with Mg²⁺ ions in the enzyme’s active site .
- Steric effects : The 5-methyl group on the thiadiazole enhances selectivity by avoiding hydrophobic pockets .
- Resistance profiling : Site-directed mutagenesis (e.g., S282T mutation) identifies key binding residues .
Q. How can structure-activity relationships (SAR) guide optimization of this scaffold?
Key SAR observations include:
- Thiadiazole modifications : Bulky substituents at C5 improve metabolic stability but reduce solubility .
- Pyridine substitution : Electron-withdrawing groups (e.g., Cl at C5) enhance target affinity .
- Amide bioisosteres : Replacing the carboxamide with sulfonamide retains activity while improving bioavailability .
Methodological Considerations
Q. What strategies mitigate side reactions during multi-step synthesis?
- Protective groups : Temporarily shield reactive sites (e.g., Boc protection for amines) .
- Purification techniques : Use flash chromatography or recrystallization after each step to isolate intermediates .
- Kinetic control : Lower temperatures and slow reagent addition minimize undesired pathways .
Q. How are computational tools integrated into its drug development pipeline?
- Molecular dynamics (MD) : Simulate binding kinetics with target proteins .
- ADMET prediction : Software like SwissADME forecasts pharmacokinetic properties (e.g., logP, CYP inhibition) .
- QSAR modeling : Correlate structural descriptors (e.g., Hammett constants) with bioactivity .
Data Analysis & Validation
Q. What statistical approaches address variability in biological assay results?
- Dose-response curves : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC₅₀ values .
- Replicates : Use triplicate measurements with ANOVA to assess significance .
- Positive/Negative controls : Validate assay conditions and minimize false positives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
